6,8-dibromo-2-imino-N-(4-methylphenyl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-dibromo-2-imino-N-(4-methylphenyl)-2H-chromene-3-carboxamide: is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by the presence of bromine atoms at positions 6 and 8, an imino group at position 2, and a carboxamide group attached to a 4-methylphenyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dibromo-2-imino-N-(4-methylphenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes:
Bromination: Starting with a chromene derivative, bromination is carried out using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms at positions 6 and 8.
Formation of Imino Group: The imino group is introduced by reacting the brominated chromene with an appropriate amine under acidic or basic conditions.
Carboxamide Formation: The final step involves the reaction of the intermediate with 4-methylphenyl isocyanate to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
6,8-dibromo-2-imino-N-(4-methylphenyl)-2H-chromene-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Biological Studies: Used as a probe to study enzyme interactions and cellular pathways.
Material Science: Investigated for its potential use in organic electronics and photonics due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 6,8-dibromo-2-imino-N-(4-methylphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes involved in cell proliferation and apoptosis, such as kinases and proteases.
Pathways Involved: The compound can modulate signaling pathways like the MAPK/ERK pathway, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
6,8-dibromo-2-imino-2H-chromene-3-carboxamide: Lacks the 4-methylphenyl substituent.
2-imino-N-(4-methylphenyl)-2H-chromene-3-carboxamide: Lacks bromine atoms.
6,8-dibromo-2H-chromene-3-carboxamide: Lacks both the imino group and the 4-methylphenyl substituent.
Uniqueness
The presence of both bromine atoms and the 4-methylphenyl substituent in 6,8-dibromo-2-imino-N-(4-methylphenyl)-2H-chromene-3-carboxamide contributes to its unique chemical properties and biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H12Br2N2O2 |
---|---|
Molecular Weight |
436.1 g/mol |
IUPAC Name |
6,8-dibromo-2-imino-N-(4-methylphenyl)chromene-3-carboxamide |
InChI |
InChI=1S/C17H12Br2N2O2/c1-9-2-4-12(5-3-9)21-17(22)13-7-10-6-11(18)8-14(19)15(10)23-16(13)20/h2-8,20H,1H3,(H,21,22) |
InChI Key |
PQJFTEGBYKRZCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=CC(=CC(=C3OC2=N)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.